molecular formula C14H22N3O5P B13425869 [8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid

[8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid

Cat. No.: B13425869
M. Wt: 343.32 g/mol
InChI Key: ZPGUISHAYBHGIL-UHFFFAOYSA-N
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Description

[8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid (CAS No. 265322-84-7) is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core fused with a dioxo moiety and an octyl-phosphonic acid side chain. Its molecular formula is C₁₄H₂₅N₄O₅P, with a molecular weight of 360.35 g/mol . This compound exhibits biochemical activity, including apoptosis induction in rat smooth muscle cells and inhibition of nitric oxide synthetase (NOS) by blocking NOS mRNA translation .

Properties

Molecular Formula

C14H22N3O5P

Molecular Weight

343.32 g/mol

IUPAC Name

8-(2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidin-1-yl)octylphosphonic acid

InChI

InChI=1S/C14H22N3O5P/c18-13-11-7-8-15-12(11)17(14(19)16-13)9-5-3-1-2-4-6-10-23(20,21)22/h7-8,15H,1-6,9-10H2,(H,16,18,19)(H2,20,21,22)

InChI Key

ZPGUISHAYBHGIL-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=O)NC(=O)N2CCCCCCCCP(=O)(O)O

Origin of Product

United States

Preparation Methods

The synthesis of TP65 involves several steps, starting with the preparation of the trityl group, which is then attached to a nucleoside derivative. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods focus on optimizing yield and purity, often employing large-scale reactors and stringent quality control measures .

Chemical Reactions Analysis

TP65 undergoes various chemical reactions, including:

    Oxidation: TP65 can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can also undergo reduction reactions, often using reducing agents like sodium borohydride.

    Substitution: TP65 can participate in substitution reactions, where functional groups are replaced by other groups under certain conditions.

Common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used .

Scientific Research Applications

TP65 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of TP65 involves the inhibition of thymidine phosphorylase. This enzyme catalyzes the reversible phosphorolysis of pyrimidine deoxynucleosides to 2-deoxy-D-ribose-1-phosphate and their respective pyrimidine bases. By inhibiting this enzyme, TP65 effectively reduces angiogenesis, which is the formation of new blood vessels, a process critical in cancer growth and metastasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[2,3-d]pyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidine-2,4(3H)-diones ()

These derivatives share the pyrrolo[2,3-d]pyrimidine core but lack the octyl-phosphonic acid side chain. For example, compound 4c (substituted with 5-(3-hydroxy-1,4-naphthoquinonyl)) exhibits conformational flexibility, with NMR studies revealing two slowly interconverting conformers . This contrasts with the target compound’s rigid octyl-phosphonic acid chain, which likely reduces conformational variability. The absence of a phosphonic acid group in 4c may limit its solubility and membrane permeability compared to the target compound.

Imidazo[1,2-a]pyridine and Related Heterocycles

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()

This imidazo[1,2-a]pyridine derivative features ester groups and a nitrophenyl substituent. Its molecular weight is higher (~519 g/mol estimated from the formula), and it lacks the phosphonic acid moiety, which may reduce its polarity and bioavailability compared to the target compound . The presence of ester groups instead of phosphonic acid also alters metabolic stability, as esters are more prone to hydrolysis.

Cyclopenta[d]pyrimidine and Hexahydro Derivatives

(S)-2-Amino-3-(2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)propanoic acid ()

This compound shares the dioxo-pyrimidine motif but incorporates a cyclopenta ring system and an amino acid side chain. The cyclopenta ring increases hydrophobicity, while the amino acid group enhances water solubility. However, the absence of a phosphonic acid group limits its ability to chelate metal ions or interact with phosphate-binding proteins, a key feature of the target compound .

Pyrrolo[1,2-c]pyrimidine Derivatives ()

Compounds such as 1,2,3,5,6,7-hexahydro-3-methyl-1-oxo-pyrrolo[1,2-c]pyrimidine-4-carboxylic acid (CAS 63375-86-0) exhibit a distinct pyrrolo[1,2-c]pyrimidine core. The methyl ester and carboxylic acid substituents contrast with the target’s phosphonic acid chain, impacting both electronic properties and binding affinity. The 1-oxo group may also influence hydrogen-bonding interactions differently compared to the dioxo groups in the target compound .

Fluorinated and Spirocyclic Pyrimidine Analogs ()

EP 4 374 877 A2 Derivatives ()

These compounds feature trifluoromethyl and spirocyclic groups, enhancing metabolic stability and lipophilicity. For example, 4-[2,3-difluoro-4-phenoxy]butanoic acid includes a diazaspiro[4.5]decane system.

Crystalline Thieno[2,3-d]pyrimidine ()

This derivative contains a thieno[2,3-d]pyrimidine core with fluorobenzyl and methoxyurea substituents. Its crystalline form suggests high stability, but the absence of a phosphonic acid group limits its utility in targeting phosphate-dependent enzymes .

Comparative Analysis Table

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Functional Groups Notable Properties
Target Compound Pyrrolo[2,3-d]pyrimidine Octyl-phosphonic acid 360.35 Phosphonic acid, dioxo Apoptosis induction, NOS inhibition
Pyrrolo[2,3-d]pyrimidine-2,4-dione (4c) Pyrrolo[2,3-d]pyrimidine 5-(3-hydroxy-1,4-naphthoquinonyl) ~400 (estimated) Hydroxyquinone Conformational flexibility
Imidazo[1,2-a]pyridine (1l) Imidazo[1,2-a]pyridine 4-Nitrophenyl, ester groups ~519 (estimated) Ester, cyano High molecular weight, ester hydrolysis
Cyclopenta[d]pyrimidine () Cyclopenta[d]pyrimidine Amino acid side chain ~250 (estimated) Amino acid, dioxo Hydrophobic core, solubility via amino acid

Key Research Findings

  • Structural Flexibility : The target compound’s octyl-phosphonic acid chain provides rigidity compared to the conformationally dynamic pyrrolo[2,3-d]pyrimidine-2,4-diones .
  • Bioactivity : The phosphonic acid group enables unique interactions (e.g., metal chelation) absent in ester or amide-containing analogs like those in and .
  • Solubility : Fluorinated spirocyclic derivatives () prioritize lipophilicity, whereas the target compound balances solubility and target engagement via its phosphonic acid group.

Biological Activity

The compound [8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid is a member of the pyrrolo[2,3-d]pyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, including anti-cancer and anti-viral properties. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C14H22N3O5P. It features a phosphonic acid moiety linked to a pyrrolo[2,3-d]pyrimidine structure that contributes to its biological activity. The presence of the dioxo group enhances its reactivity and potential interaction with biological targets.

Antiviral Properties

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit antiviral properties. For instance, studies have shown that similar compounds can inhibit viral replication by interfering with nucleic acid synthesis or viral protein function. The specific compound may share these mechanisms due to structural similarities with known antiviral agents.

Anticancer Activity

Pyrrolo[2,3-d]pyrimidines have been investigated for their anticancer potential. They are known to inhibit various kinases and enzymes involved in cancer cell proliferation. In vitro studies suggest that the compound can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism or signaling pathways critical for cell survival.
  • Interaction with Nucleic Acids : Its structural components suggest potential interactions with DNA or RNA, leading to disruption of nucleic acid synthesis.

Study 1: Antiviral Screening

A study conducted on various pyrrolo[2,3-d]pyrimidine derivatives found that certain analogs exhibited significant antiviral activity against viruses such as Ebola and HIV. The specific compound was not directly tested but is anticipated to have similar effects based on structural activity relationships established in previous research .

Study 2: Anticancer Activity

In a recent study evaluating the cytotoxic effects of pyrrolo[2,3-d]pyrimidine derivatives on breast cancer cell lines (MCF-7), it was found that these compounds could effectively reduce cell viability and induce apoptosis at micromolar concentrations. The results indicated a dose-dependent response that supports further exploration into the therapeutic potential of this class of compounds .

Data Table: Comparative Biological Activities

Compound NameBiological ActivityReference
Pyrrolo[2,3-d]pyrimidine Derivative AAntiviral (EC50 = 86 nM)
Pyrrolo[2,3-d]pyrimidine Derivative BAnticancer (IC50 = 0.1 nM)
This compoundPotentially similar activities anticipated

Q & A

Q. What are the optimal synthetic routes for preparing [8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid?

  • Methodological Answer : A stepwise approach is recommended. First, synthesize the pyrrolo[2,3-d]pyrimidine core via cyclocondensation of substituted pyrimidines with α,β-unsaturated carbonyl compounds under acidic conditions. Next, introduce the octyl-phosphonic acid moiety using a nucleophilic substitution or Mitsunobu reaction. Purification via silica gel chromatography (eluting with gradients of ethyl acetate/methanol) ensures removal of unreacted intermediates. Monitor reaction progress using TLC and confirm intermediate structures via 1H NMR^{1}\text{H NMR} (e.g., δ 7.2–8.5 ppm for pyrrolo-pyrimidine protons) . Optimize yields (target >60%) by adjusting solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., Pd/C for coupling steps) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a multi-spectroscopic approach:
  • 1H NMR^{1}\text{H NMR} : Identify pyrrolo-pyrimidine protons (δ 7.2–8.5 ppm) and phosphonic acid protons (δ 1.2–1.8 ppm for octyl chain) .
  • HRMS (ESI) : Validate molecular mass (e.g., calculated m/z 412.12 vs. observed m/z 412.09) to confirm stoichiometry .
  • IR Spectroscopy : Detect P=O stretching vibrations (~1250 cm1^{-1}) and pyrrolidone C=O (~1680 cm1^{-1}) .
    Cross-reference with analogous compounds in patents (e.g., phosphonic acid derivatives in EP 4 374 877 A2) to verify spectral assignments .

Q. What solvent systems are recommended for solubility and handling?

  • Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) for reaction conditions and aqueous buffers (pH 7–9) for biological assays. Use dynamic light scattering (DLS) to assess aggregation in aqueous media. For crystallization trials, employ solvent pairs like ethanol/water (70:30 v/v) to enhance crystal lattice stability. Differential scanning calorimetry (DSC) can identify melting points (e.g., 243–245°C for analogous tetrahydroimidazo-pyridine derivatives) to guide storage conditions .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Conduct kinetic studies under varying pH (4–10) and temperature (25–60°C) to track phosphonic acid group reactivity. Use 31P NMR^{31}\text{P NMR} to monitor phosphorylation/dephosphorylation events. Isotopic labeling (e.g., 18O^{18}\text{O} in the phosphonic acid moiety) can trace oxygen exchange rates. Compare results with structurally related compounds (e.g., pyrimidine-based phosphonates in CRDC subclass RDF2050104) to identify steric/electronic influences .

Q. What strategies address stability challenges during long-term storage?

  • Methodological Answer : Perform stress testing:
  • Thermal Stability : Incubate at 40°C/75% RH for 4 weeks; analyze degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water).
  • Photostability : Expose to UV light (320–400 nm) for 48 hours; quantify decomposition products using LC-MS.
    Stabilize via lyophilization with cryoprotectants (trehalose, mannitol) or store in amber vials under inert gas (N2_2). Reference impurity profiling guidelines (e.g., EP standards for pyrido-pyrimidinones) to validate degradation pathways .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to enzymes like dihydrofolate reductase (DHFR), leveraging the pyrrolo-pyrimidine core’s similarity to folate analogs. Parameterize force fields for phosphonic acid using quantum mechanical calculations (DFT/B3LYP). Validate predictions with SPR (surface plasmon resonance) binding assays (KD < 1 μM target). Cross-reference with CRDC subclass RDF2050108 for process simulation frameworks .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : For ambiguous 13C NMR^{13}\text{C NMR} signals (e.g., overlapping pyrrolo-pyrimidine carbons), use 2D techniques (HSQC, HMBC) to assign quaternary carbons. If HRMS data conflicts with theoretical values (±5 ppm tolerance), re-calibrate using internal standards (e.g., sodium trifluoroacetate). Compare with patent literature (e.g., EP 4 374 877 A2’s pyrimidine derivatives) to identify systematic errors .

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